molecular formula C18H24N2O3 B12861100 tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12861100
M. Wt: 316.4 g/mol
InChI Key: FWAGBCSQMSNBOH-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common reagents used in the synthesis include tert-butyl chloroformate, amines, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with various biomolecules can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: This compound shares a similar tert-butyl ester group but has a different core structure.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl group, but with a bicyclic core structure.

    tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A spirocyclic compound with a different ring system.

Uniqueness

The uniqueness of tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 5-amino-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11,19H2,1-3H3

InChI Key

FWAGBCSQMSNBOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

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